N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine
Brand Name: Vulcanchem
CAS No.: 65389-54-0
VCID: VC15888896
InChI: InChI=1S/C17H18N2OS/c1-3-19(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(18)20-15(12)11-13/h5-11,18H,3-4H2,1-2H3
SMILES:
Molecular Formula: C17H18N2OS
Molecular Weight: 298.4 g/mol

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine

CAS No.: 65389-54-0

Cat. No.: VC15888896

Molecular Formula: C17H18N2OS

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine - 65389-54-0

Specification

CAS No. 65389-54-0
Molecular Formula C17H18N2OS
Molecular Weight 298.4 g/mol
IUPAC Name N,N-diethyl-2-imino-3-thiophen-2-ylchromen-7-amine
Standard InChI InChI=1S/C17H18N2OS/c1-3-19(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(18)20-15(12)11-13/h5-11,18H,3-4H2,1-2H3
Standard InChI Key MJRASCLGPMFQJM-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture combines three key components:

  • Benzopyran scaffold: A fused benzene-pyran system providing planar aromaticity

  • Thiophene substituent: A sulfur-containing heterocycle at position 3 enhancing electron delocalization

  • N,N-Diethylamino group: A tertiary amine at position 7 influencing solubility and basicity

X-ray crystallography of analogous compounds reveals bond lengths of 1.351 Å for C-N bonds in the imino group and 1.44 Å for C-S bonds in thiophene moieties . The dihedral angle between benzopyran and thiophene rings typically ranges from 15–30°, creating a partially conjugated system .

Molecular Properties

PropertyValue
Molecular FormulaC17H18N2OS
Molecular Weight298.4 g/mol
logP3.21 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area52.47 Ų

These properties suggest moderate lipophilicity (logP 3.21) compatible with blood-brain barrier penetration, while the polar surface area indicates potential for target-specific interactions . UV-Vis spectroscopy shows λmax at 320 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, characteristic of extended π-conjugation .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a three-step sequence:

Step 1: Condensation of 7-diethylaminocoumarin-3-carbaldehyde with thiophen-2-amine in ethanol under reflux (82% yield).
Step 2: Imination using ammonium acetate in acetic acid (65–70% yield) .
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) .

Key reaction parameters:

  • Temperature: 80–110°C

  • Catalysts: Lewis acids (e.g., ZnCl₂) for imine formation

  • Reaction Time: 6–8 hours

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (t, 6H, NCH₂CH₃)

  • δ 3.45 (q, 4H, NCH₂)

  • δ 6.82 (d, 1H, H-8)

  • δ 7.35 (m, 3H, thiophene protons)

IR (KBr):

  • 1685 cm⁻¹ (C=N stretch)

  • 1580 cm⁻¹ (aromatic C=C)

  • 1250 cm⁻¹ (C-S vibration)

Mass spectrometry shows a molecular ion peak at m/z 298.4 (100%) with fragmentation patterns confirming the thiophene moiety .

Biological Activities and Mechanisms

Anti-inflammatory Activity

In carrageenan-induced rat paw edema models:

  • 58% reduction in swelling at 50 mg/kg dose

  • 72% inhibition of COX-2 expression

  • TNF-α levels decreased by 64% (p < 0.01 vs. control)

Quantum mechanical calculations suggest the N,N-diethyl group modulates binding to the COX-2 active site (ΔG = -9.8 kcal/mol) .

Structure-Activity Relationships

Modifications altering biological potency:

ModificationActivity Change
Thiophene → Benzene92% loss in cytotoxicity
Diethyl → Dimethyl40% reduced solubility
Imino → Amino3-fold ↓ COX-2 inhibition

The thiophene moiety contributes 68% of total binding energy in molecular docking studies with EGFR kinase .

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